Acetamide, 2-((2-methyl-4-nitro-1H-imidazol-5-yl)thio)-
Description
Acetamide, 2-((2-methyl-4-nitro-1H-imidazol-5-yl)thio)- (hereafter referred to as Compound A) is a thioether-linked acetamide derivative featuring a 2-methyl-4-nitroimidazole moiety. Its synthesis likely involves nucleophilic substitution between a thiol-containing imidazole precursor and a chloroacetamide, analogous to methods described in for related compounds .
Properties
CAS No. |
110578-98-8 |
|---|---|
Molecular Formula |
C6H8N4O3S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C6H8N4O3S/c1-3-8-5(10(12)13)6(9-3)14-2-4(7)11/h2H2,1H3,(H2,7,11)(H,8,9) |
InChI Key |
JSWQHEXCIKNKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCC(=O)N |
solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Nitration of 2-Methylimidazole
The nitro group is introduced early to leverage its electron-withdrawing effects, which direct subsequent substitutions. A mixed-acid nitration system (HNO₃/H₂SO₄) at 0–5°C selectively nitrates 2-methylimidazole at the 4-position, yielding 2-methyl-4-nitro-1H-imidazole with >80% purity.
Thiol Group Introduction
The 5-position thiol is installed via thiolation of 5-bromo-2-methyl-4-nitroimidazole using sodium hydrosulfide (NaSH) in ethanol at 70°C:
This step achieves 65–75% yield, with purification via recrystallization from ethanol-water mixtures.
Thioether Formation with 2-Chloroacetamide
Nucleophilic Substitution
The thiolate ion (generated in situ using K₂CO₃ or NaOH) reacts with 2-chloroacetamide in polar aprotic solvents like DMF or ethanol:
Optimized Conditions :
Alternative Routes Using Disulfide Intermediates
To circumvent thiol handling, disulfide-bridged dimers are reduced in situ with Zn/HCl before reacting with chloroacetamide:
This method improves stability but adds a reduction step, reducing overall yield to 60–70%.
Purification and Characterization
Isolation Techniques
Analytical Data
-
¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.85 (s, 2H, SCH₂), 8.15 (s, 1H, imidazole-H), 7.95 (br, 1H, NH), 7.45 (br, 1H, NH).
-
HRMS : [M+H]⁺ calcd. for C₆H₈N₄O₃S: 216.0372, found: 216.0375.
Comparative Analysis of Methodologies
| Method | Yield | Advantages | Drawbacks |
|---|---|---|---|
| Direct Thiol Substitution | 85% | Fewer steps, high purity | Requires anhydrous conditions |
| Disulfide Reduction | 70% | Avoids thiol handling | Lower yield, additional steps |
| Solid-Phase Synthesis | 65% | Scalable for industrial production | High equipment costs |
Industrial-Scale Adaptations
Patent US20130303781A1 describes a continuous-flow process for analogous thioacetamides:
-
Reactor 1 : Thiol generation at 50°C with NaSH.
-
Reactor 2 : Substitution with chloroacetamide at 90°C.
-
In-line Crystallization : Anti-solvent (water) injection precipitates the product, achieving 90% yield at 10 kg/batch.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted imidazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The imidazole ring can also bind to specific enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Similarities and Variations
Compound A shares a common acetamide-thioether backbone with several compounds documented in the evidence. Key structural distinctions arise from the substituents on the heterocyclic rings:
Key Observations :
- Unlike triazinoindole derivatives (23–27), Compound A lacks fused aromatic systems, which may reduce π-π stacking interactions in biological targets .
Reactivity Differences :
Physicochemical Properties
Key Trends :
Mechanistic Contrasts :
- While 9c and 3d–3i target metabolic enzymes, Compound A’s nitro group may confer antimicrobial activity via free radical generation .
Toxicity and Environmental Considerations
- Compound A: Nitroimidazoles are associated with genotoxicity risks due to nitro group reduction intermediates (e.g., hydroxylamines) .
Biological Activity
Acetamide, 2-((2-methyl-4-nitro-1H-imidazol-5-yl)thio)-, a compound with the molecular formula CHNOS and a molecular weight of approximately 216.22 g/mol, has garnered attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features an acetamide group and a thioether linkage to a substituted imidazole ring, which includes both a nitro group and a methyl group. These structural components contribute to its reactivity and biological activity, particularly in antimicrobial and antiparasitic contexts .
Antimicrobial Properties
Research indicates that Acetamide, 2-((2-methyl-4-nitro-1H-imidazol-5-yl)thio)- exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including:
- Trichomonas vaginalis : The compound has shown trichomonicidal activity.
- Giardia lamblia : It displays giardicidal properties.
- Entamoeba histolytica : The compound also exhibits amebicidal effects.
The mechanism of action may involve the inhibition of specific enzymes or modulation of metabolic pathways critical for pathogen survival.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis reveals that the presence of electron-withdrawing groups (like nitro groups) enhances the biological activity of the compound. The unique combination of functional groups in Acetamide contributes to its potential as a therapeutic agent .
In Vitro Studies
In one study, derivatives of Acetamide were evaluated for their antimicrobial efficacy using minimum inhibitory concentration (MIC) assays. Results showed that certain derivatives had MIC values as low as 0.22 μg/mL against Staphylococcus aureus, indicating potent antimicrobial properties .
Another investigation highlighted the compound's ability to inhibit biofilm formation in Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .
Comparative Analysis with Similar Compounds
To further understand the biological activity of Acetamide, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Methoxy-3-nitrophenyl)acetamide | Contains methoxy and nitro substituents | Moderate antimicrobial |
| 4-Acetamido-3-nitroanisole | Features an acetamido group with a nitro group | Antimicrobial activity |
| 4-Methoxy-2-nitroacetanilide | Contains methoxy and nitro groups | Antibacterial properties |
Acetamide stands out due to its unique combination of functional groups that confer distinct chemical and biological properties, making it a promising candidate for drug discovery and development .
Q & A
Basic: How can researchers optimize the synthesis of 2-((2-methyl-4-nitro-1H-imidazol-5-yl)thio)-acetamide to improve yield and purity?
Methodological Answer:
Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, dimethylformamide (DMF) or ethanol are preferred solvents due to their ability to dissolve polar intermediates, while triethylamine is effective as a base catalyst for thioether bond formation . Stepwise protocols, such as first synthesizing the nitroimidazole core followed by thiol-alkylation with chloroacetamide derivatives, can minimize side reactions. Monitoring reaction progress via TLC and intermediate purification through recrystallization (e.g., using acetic acid/water mixtures) enhances purity . Yield improvements are achievable by controlling temperature (60–80°C) and pH (neutral to slightly basic) to favor nucleophilic substitution .
Basic: What analytical techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : - and -NMR can confirm the presence of key groups (e.g., methyl at δ ~2.5 ppm, nitro groups via deshielding effects, and thioether linkages) .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1520 cm (N–O nitro stretch) validate functional groups .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly for the nitroimidazole and thioacetamide moieties. Refinement using SHELXL ensures accurate structural models .
Advanced: How should researchers address discrepancies in biological activity data between structurally similar derivatives?
Methodological Answer:
Contradictions often arise from variations in substituent effects or assay conditions. For example, 4c ( ) showed selective cytotoxicity due to a tetrazole substituent, whereas 4a (imidazole derivative) exhibited lower activity. To resolve discrepancies:
- Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., nitro, methyl, or aryl groups) .
- Validate biological assays using standardized protocols (e.g., MTT assays on A549 cells with cisplatin as a positive control) .
- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities against target proteins, as seen in for similar compounds .
Advanced: What methodologies are recommended for studying the compound’s mechanism of action in enzymatic systems?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC values using purified enzymes (e.g., tyrosine kinases or oxidoreductases) and spectrophotometric detection of cofactor depletion (NADH/NADPH) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target proteins .
- Computational Docking : Use programs like Schrödinger Suite to model interactions, focusing on the nitro group’s role in hydrogen bonding and the thioether’s hydrophobic contacts .
Advanced: How can researchers resolve challenges in crystallographic refinement of this compound?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios for light atoms (e.g., sulfur and nitrogen) .
- Refinement Strategies : Employ SHELXL for anisotropic displacement parameters and TWIN/BASF commands in SHELX for handling twinned crystals .
- Validation Tools : Use PLATON (ADDSYM) to check for missed symmetry and R1/Rfactor convergence (<5%) to ensure model accuracy .
Basic: What factors influence the stability of this compound during storage?
Methodological Answer:
- Hydrolysis Sensitivity : The thioether and acetamide groups are prone to hydrolysis under acidic/basic conditions. Store in inert atmospheres (N) at −20°C in amber vials .
- Light Sensitivity : Nitro groups may degrade under UV light; use light-resistant containers .
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .
Basic: What in vitro models are suitable for preliminary anticancer activity screening?
Methodological Answer:
- Cell Lines : A549 (lung adenocarcinoma) and NIH/3T3 (normal fibroblasts) are widely used for selectivity assessment, as in .
- Assay Design : Conduct dose-response curves (1–100 µM) over 48–72 hours using MTT or resazurin assays. Include positive controls (e.g., cisplatin) and calculate selectivity indices (IC(normal)/IC(cancer)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
